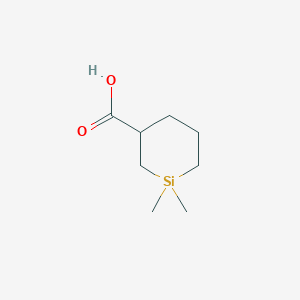
1,1-Dimethylsilinane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilinane-3-carboxylic acid is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilinane-3-carboxylic acid can be synthesized through several methods:
Oxidation of Silanes: One common method involves the oxidation of 1,1-dimethylsilane derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Hydrolysis of Silanes: Another approach is the hydrolysis of 1,1-dimethylsilane derivatives in the presence of water and a catalyst, leading to the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation or hydrolysis processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylsilinane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The silicon atom can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrosilanes, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum are often used to facilitate these reactions.
Major Products Formed
Siloxanes: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
Substituted Silanes: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylsilinane-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in biomaterials.
Industrial Applications: Utilized in the production of silicone-based products and coatings.
Wirkmechanismus
The mechanism of action of 1,1-dimethylsilinane-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Silicon-Oxygen Bond Formation: The silicon atom’s affinity for oxygen allows it to form stable silicon-oxygen bonds, which is crucial in many of its reactions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules, facilitated by catalysts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of two and a hydroxyl group.
Dimethylphenylsilane: Contains a phenyl group instead of a carboxylic acid group.
Dimethylsilane: Lacks the carboxylic acid group, making it less reactive in certain types of reactions.
Uniqueness
1,1-Dimethylsilinane-3-carboxylic acid is unique due to the presence of both silicon and a carboxylic acid group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science .
Eigenschaften
Molekularformel |
C8H16O2Si |
|---|---|
Molekulargewicht |
172.30 g/mol |
IUPAC-Name |
1,1-dimethylsilinane-3-carboxylic acid |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-4-7(6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
HQAFEWNNJQZZJS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCC(C1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


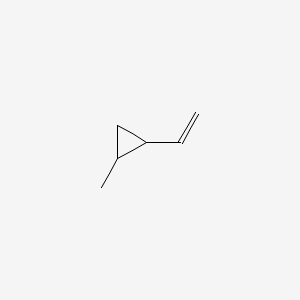
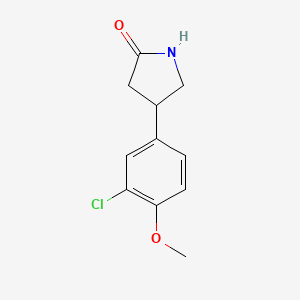
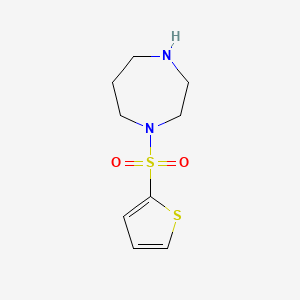
![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
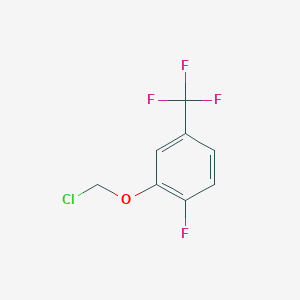
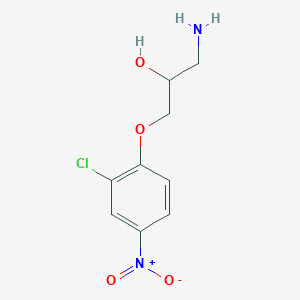
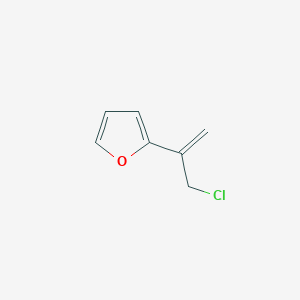
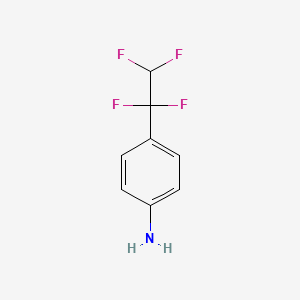
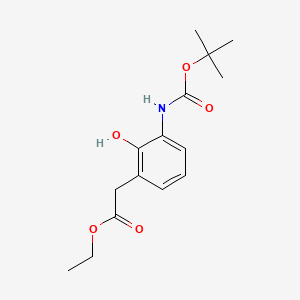
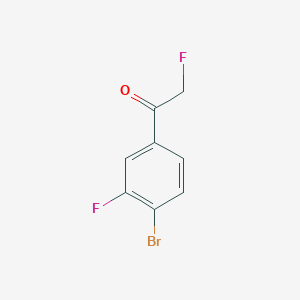

![1-[(3-methylcyclobutyl)methyl]-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13556747.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
